5-Hydroxyindole-3-acetic acid-d2

Beschreibung

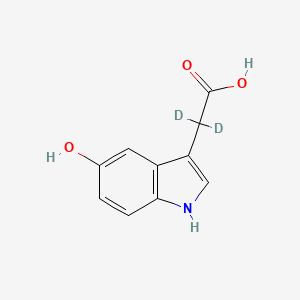

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dideuterio-2-(5-hydroxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)/i3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUUGKQCEGZLZNO-SMZGMGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of 5-Hydroxyindole-3-acetic acid-d2 in Quantitative Bioanalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 5-Hydroxyindole-3-acetic acid-d2 (5-HIAA-d2), a deuterated analog of the primary serotonin (B10506) metabolite. Its principal utility lies in its function as an internal standard for the precise quantification of endogenous 5-Hydroxyindole-3-acetic acid (5-HIAA) in biological matrices. This is of paramount importance in clinical and research settings, particularly for the diagnosis and monitoring of neuroendocrine tumors.[1][2][3][4] The use of stable isotope-labeled internal standards, such as 5-HIAA-d2, is a cornerstone of modern bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and reproducibility by correcting for variability during sample processing and analysis.[5]

Core Application: An Internal Standard in Mass Spectrometry

5-HIAA-d2 is the deuterium-labeled form of 5-HIAA.[1] Its primary and critical application is to serve as an internal standard in quantitative analytical methods, most notably LC-MS/MS.[1][5] An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization efficiency but has a different mass-to-charge ratio (m/z), allowing for its distinction by the mass spectrometer.[5] By adding a known amount of 5-HIAA-d2 to a biological sample, any loss of the native 5-HIAA during sample preparation, extraction, or injection can be accounted for, leading to more accurate and precise quantification.[5]

The choice of a deuterated internal standard like 5-HIAA-d2 is preferred over other stable isotopes like 13C or 15N due to the abundance of hydrogen atoms in organic molecules, making deuterium (B1214612) labeling a cost-effective option.[5]

Quantitative Data for Mass Spectrometry

The accurate detection and quantification of 5-HIAA and its deuterated internal standard are achieved by monitoring specific precursor and product ion transitions in a tandem mass spectrometer. The following table summarizes these key quantitative parameters.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| 5-Hydroxyindole-3-acetic acid (5-HIAA) | 192.1 | 146.3 |

| This compound (5-HIAA-d2) | 194.1 | 148.0 |

| 5-Hydroxyindole-4,6,7-D3-3-acetic-D2 acid (5-HIAA-d5) | 195.1 | 148.0 |

Note: Different deuterated versions of 5-HIAA exist, such as d5, which may be used interchangeably as an internal standard. The d2 version specifically refers to deuterium labeling on the acetic acid side chain.

Experimental Protocols

The quantification of 5-HIAA in biological samples such as urine or serum using 5-HIAA-d2 as an internal standard typically involves the following steps:

1. Sample Preparation:

-

A known concentration of 5-HIAA-d2 is spiked into the biological sample (e.g., acidified urine).[6]

-

For serum or plasma, a protein precipitation step is often employed, using a solvent like methanol (B129727) which may also contain the internal standard.[7]

-

The sample is then typically diluted with a suitable buffer, such as ammonium (B1175870) acetate.[6]

2. Chromatographic Separation:

-

The prepared sample is injected into a liquid chromatography system.

-

Separation is commonly achieved using a reversed-phase analytical column, such as a C18 column.[6]

-

A mobile phase gradient, often consisting of an aqueous component with an acid (e.g., formic acid) and an organic solvent (e.g., methanol), is used to elute the analytes.[7]

3. Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operating in positive ion mode.[8]

-

The mass spectrometer is set to monitor the specific precursor-to-product ion transitions for both 5-HIAA and 5-HIAA-d2 using Multiple Reaction Monitoring (MRM).[8]

-

The ratio of the peak area of the endogenous 5-HIAA to the peak area of the 5-HIAA-d2 internal standard is used to calculate the concentration of 5-HIAA in the original sample, by comparing this ratio to a calibration curve.

Visualizing Key Processes

To further elucidate the role and context of 5-HIAA-d2, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. goldbio.com [goldbio.com]

- 3. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. Online extraction of 5-hydroxyindole acetic acid from urine for analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Deuterated 5-HIAA as an Internal Standard in Quantitative Bioanalysis: A Technical Guide

An in-depth guide for researchers, scientists, and drug development professionals on the critical function of deuterated 5-hydroxyindoleacetic acid (D-5-HIAA) in the precise quantification of its endogenous counterpart.

In the landscape of clinical and research bioanalysis, the accurate measurement of biomarkers is paramount for diagnostic, prognostic, and therapeutic monitoring. 5-Hydroxyindoleacetic acid (5-HIAA), the primary metabolite of serotonin (B10506), is a key biomarker for neuroendocrine tumors, particularly carcinoid tumors. Its quantification in biological matrices such as urine and serum provides a vital window into serotonin metabolism. The gold standard for this analysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose accuracy and reliability are significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated 5-HIAA.

This technical guide delves into the core principles of utilizing deuterated 5-HIAA as an internal standard, providing a comprehensive overview of its function, practical application, and the resulting improvements in data quality.

The Core Principle: Mitigating Analytical Variability

The fundamental advantage of using a deuterated internal standard lies in its near-identical physicochemical properties to the analyte of interest, 5-HIAA. By replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium, the mass of the internal standard is increased.[1] This mass difference allows the mass spectrometer to distinguish between the endogenous analyte and the deuterated standard, while their chemical similarity ensures they behave almost identically throughout the analytical process.[1][2]

The use of a SIL-IS like D-5-HIAA is crucial for compensating for various sources of error that can compromise data accuracy and precision, including:

-

Matrix Effects: Biological samples are complex mixtures that can suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification.[1][3] A co-eluting deuterated internal standard experiences the same matrix effects as the native analyte, allowing for accurate normalization of the analytical signal.[1][3][4]

-

Variability in Sample Preparation: The efficiency of extraction and sample cleanup can vary between samples. Since the deuterated internal standard is added at the beginning of the sample preparation process, it is subject to the same potential losses as the endogenous 5-HIAA. By calculating the ratio of the analyte's response to the internal standard's response, this variability is effectively corrected.[1]

-

Instrumental Drift: The performance of the LC-MS/MS system can fluctuate during an analytical run. The deuterated internal standard provides a constant reference to normalize these variations, ensuring consistent and reproducible results.[1][5]

Serotonin Metabolism and the Significance of 5-HIAA

To appreciate the role of 5-HIAA analysis, it is essential to understand its origin in the serotonin metabolic pathway. The following diagram illustrates the synthesis of serotonin from tryptophan and its subsequent metabolism to 5-HIAA.

Caption: Serotonin synthesis from tryptophan and its metabolism to 5-HIAA.

Experimental Protocols for 5-HIAA Quantification

The following sections detail typical experimental methodologies for the quantification of 5-HIAA in biological matrices using a deuterated internal standard.

Sample Preparation

A robust and reproducible sample preparation protocol is critical for accurate bioanalysis. The following is a generalized workflow for urine samples.

Caption: A typical workflow for urine sample preparation.

A detailed protocol for urine sample preparation is as follows:

-

Sample Thawing and Mixing: Thaw frozen urine samples and vortex to ensure homogeneity.

-

Internal Standard Spiking: To a 50 µL aliquot of urine, add a specific volume (e.g., 200 µL) of a working solution of deuterated 5-HIAA (e.g., 5-HIAA-d5) in a solvent such as 50% methanol in water.[6] This step should be performed for all samples, calibrators, and quality controls, with the exception of "double blank" samples which receive the solvent without the internal standard.

-

Mixing: Vortex the samples to ensure thorough mixing of the internal standard with the matrix.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,800 rpm for 2 minutes) to pellet any precipitated proteins or particulates.[1]

-

Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The prepared samples are then analyzed by LC-MS/MS. The following table summarizes typical parameters for such an analysis.

| Parameter | Typical Value/Condition |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 2.1 x 10 mm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol or acetonitrile (B52724) with 0.1% formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Column Temperature | 25 - 40 °C |

| Tandem Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Monitored Transitions | |

| 5-HIAA | 192.1 > 146.3 m/z |

| Deuterated 5-HIAA (D2) | 194.1 > 148.0 m/z |

| Deuterated 5-HIAA (D5) | 197.0 > 151.0 m/z |

| ¹³C-labeled 5-HIAA | 198.2 > 152.4 m/z |

| Dwell Time | 50 - 100 ms |

Quantitative Data and Method Performance

The use of a deuterated internal standard significantly improves the performance of quantitative assays for 5-HIAA. The following tables summarize key validation parameters from published methods.

Table 1: Linearity and Precision of 5-HIAA Quantification using Deuterated Internal Standards

| Matrix | Deuterated Standard | Linearity Range (µmol/L) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference |

| Urine | 5-HIAA-d2 | 4.0 - 2000 | < 12% | < 12% | |

| Urine | 5-HIAA-d5 | 0.675 - 43.3 | < 3.95% | < 4.66% | [6] |

| Urine | ¹³C-5-HIAA | 5.3 - 382 | < 15% | < 15% | |

| Serum | Not specified | 35 - 123 nmol/L (Ref. Interval) | 3.3% | Not reported |

Table 2: Recovery and Accuracy of 5-HIAA Quantification

| Matrix | Deuterated Standard | Average Recovery (%) | Accuracy (% Deviation from Target) | Reference |

| Urine | 5-HIAA-d2 | 93.7% | < 12% | |

| Urine | 5-HIAA-d5 | 87.1% - 107% | Not explicitly stated | [6] |

| Serum | Not specified | Not reported | 96% (low levels) - 99.7% (high levels) |

The Logic of Internal Standard Correction

The fundamental principle of using a deuterated internal standard is based on the consistent ratio between the analyte and the standard, irrespective of variations in the analytical process. The following diagram illustrates this logical relationship.

Caption: The logic of internal standard correction in quantitative analysis.

Conclusion

The use of deuterated 5-HIAA as an internal standard is an indispensable component of modern, high-quality bioanalytical methods for the quantification of this important biomarker. By effectively compensating for matrix effects, procedural variability, and instrumental fluctuations, deuterated internal standards ensure the generation of accurate, precise, and reliable data. This level of data integrity is crucial for advancing our understanding of diseases, developing new therapies, and providing optimal patient care. The principles and methodologies outlined in this guide underscore the critical role of stable isotope-labeled internal standards in robust and defensible bioanalysis.

References

- 1. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. 血清素合成及代谢 [sigmaaldrich.com]

- 4. Tryptophan pathway catabolites (serotonin, 5-hydroxyindolacetic acid, kynurenine) and enzymes (monoamine oxidase and indole amine 2,3 dioxygenase) in patients with septic shock: A prospective observational study versus healthy controls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 5-Hydroxytryptophan | Rupa Health [rupahealth.com]

An In-depth Technical Guide to 5-HIAA-d2: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 5-Hydroxyindole-3-acetic acid-d2 (5-HIAA-d2), a deuterated analog of the primary serotonin (B10506) metabolite, 5-HIAA. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.

Core Chemical Properties and Structure

5-HIAA-d2 is a synthetically modified version of 5-hydroxyindole-3-acetic acid where two hydrogen atoms on the acetic acid side chain are replaced with deuterium (B1214612) atoms. This isotopic labeling imparts a higher molecular weight, allowing for its differentiation from the endogenous, non-labeled 5-HIAA in mass spectrometry-based assays, while maintaining nearly identical chemical and physical properties.

The structural difference between 5-HIAA and 5-HIAA-d2 is illustrated below:

Figure 1: Chemical Structures of 5-HIAA and 5-HIAA-d2

A comparison of the chemical structures of the endogenous serotonin metabolite 5-HIAA and its deuterated analog, 5-HIAA-d2.

(Image of the chemical structures of 5-HIAA and 5-HIAA-d2 would be placed here. For the purpose of this text-based generation, a description is provided.)

-

5-HIAA: The structure consists of an indole (B1671886) ring with a hydroxyl group at the 5-position and an acetic acid group at the 3-position.

-

5-HIAA-d2: The structure is identical to 5-HIAA, with the exception of the two hydrogen atoms on the alpha-carbon of the acetic acid side chain, which are replaced by deuterium atoms.

Quantitative Chemical Data

The following table summarizes the key quantitative chemical properties of 5-HIAA-d2, with comparative data for the non-labeled 5-HIAA where available.

| Property | 5-HIAA-d2 | 5-HIAA (for comparison) |

| Molecular Formula | C₁₀H₇D₂NO₃ | C₁₀H₉NO₃ |

| Molecular Weight | 193.20 g/mol | 191.18 g/mol |

| CAS Number | 56209-31-5 | 54-16-0 |

| Appearance | Off-white to pale purple solid | Light red crystalline solid |

| Melting Point | >134°C (decomposes) | 161 - 163 °C |

| Solubility | DMSO (Slightly), Methanol (B129727) (Slightly) | Soluble in ethanol, DMSO, and dimethylformamide (~25 mg/ml). Slightly soluble in PBS (pH 7.2) (~0.1 mg/ml). |

| Storage Conditions | 4°C, stored under nitrogen. In solvent: -80°C for 6 months; -20°C for 1 month. | -20°C |

Experimental Protocols

General Synthesis and Purification of Deuterated 5-HIAA

The synthesis of 5-HIAA-d2 typically involves the introduction of deuterium atoms into the 5-hydroxyindole-3-acetic acid molecule. A general approach for the deuteration of indole compounds involves an acid-catalyzed hydrogen-deuterium exchange.

Methodology:

-

Deuterium Exchange: 3-Substituted indoles, such as 5-hydroxyindole-3-acetic acid, can be efficiently deuterated by treatment with a strong deuterated acid in a deuterated solvent. For example, using 20 wt% D₂SO₄ in CD₃OD at elevated temperatures (e.g., 60–90 °C) can facilitate the exchange of protons for deuterons at specific positions on the indole ring and side chains.

-

Reaction Monitoring: The progress of the deuteration reaction can be monitored by techniques such as ¹H NMR spectroscopy to observe the disappearance of proton signals at the targeted positions.

-

Purification: Following the reaction, the product is purified to remove any unreacted starting material, non-deuterated species, and other impurities. This is typically achieved through chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

-

Characterization: The final product's identity, purity, and isotopic enrichment are confirmed using analytical techniques such as mass spectrometry (to confirm the molecular weight), ¹H and ¹³C NMR spectroscopy (to confirm the structure and deuterium incorporation), and HPLC (to assess purity).

Quantification of 5-HIAA in Biological Samples using 5-HIAA-d2 as an Internal Standard

5-HIAA-d2 is primarily used as an internal standard for the accurate quantification of endogenous 5-HIAA in biological matrices like urine and plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

-

Sample Preparation:

-

A known amount of 5-HIAA-d2 internal standard solution is added to the biological sample (e.g., urine, plasma).

-

For urine samples, a simple "dilute-and-shoot" method is often employed, where the sample is diluted with a suitable buffer.

-

For plasma or serum samples, a protein precipitation step is typically required. This is achieved by adding a solvent such as methanol or acetonitrile (B52724), followed by centrifugation to remove the precipitated proteins.

-

-

Liquid Chromatography (LC) Separation:

-

The prepared sample is injected into an LC system.

-

Chromatographic separation is performed on a reversed-phase column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile with formic acid).

-

-

Tandem Mass Spectrometry (MS/MS) Detection:

-

The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify 5-HIAA and 5-HIAA-d2. Specific precursor-to-product ion transitions are monitored for each analyte.

-

For 5-HIAA: A common transition is m/z 192.1 → 146.1.

-

For 5-HIAA-d2: The corresponding transition would be m/z 194.1 → 148.0.

-

-

-

Quantification:

-

The concentration of endogenous 5-HIAA in the sample is determined by calculating the ratio of the peak area of the analyte (5-HIAA) to the peak area of the internal standard (5-HIAA-d2) and comparing this ratio to a calibration curve prepared with known concentrations of 5-HIAA and a constant concentration of 5-HIAA-d2.

-

Signaling Pathways and Experimental Workflows

Serotonin Metabolism Pathway

5-HIAA is the major metabolite of the neurotransmitter serotonin (5-hydroxytryptamine). Understanding this metabolic pathway is crucial for interpreting the significance of 5-HIAA levels in biological samples.

Caption: Serotonin metabolism pathway.

Experimental Workflow for 5-HIAA Quantification

The following diagram illustrates a typical workflow for the quantification of 5-HIAA in a biological sample using 5-HIAA-d2 as an internal standard.

Caption: LC-MS/MS quantification workflow.

The Role of 5-Hydroxyindoleacetic Acid (5-HIAA) in the Serotonin Metabolism Pathway: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Hydroxyindoleacetic acid (5-HIAA) is the primary and terminal metabolite of serotonin (B10506), a pivotal neurotransmitter and hormone. The quantification of 5-HIAA serves as a crucial surrogate marker for in vivo serotonin turnover and metabolism. This technical guide provides a comprehensive overview of the biochemical pathway of serotonin metabolism leading to the formation of 5-HIAA, its physiological and clinical significance, and detailed methodologies for its quantification in biological matrices. This document is intended to be a resource for researchers, clinicians, and professionals in drug development, offering insights into the role of 5-HIAA as a biomarker and a tool in neuroscience and oncology.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a biogenic amine with a wide array of physiological functions, including regulation of mood, sleep, appetite, and gastrointestinal motility.[1] Dysregulation of the serotonergic system is implicated in numerous pathological conditions, ranging from psychiatric disorders to carcinoid syndrome. Direct measurement of serotonin in the brain is invasive; therefore, the quantification of its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in cerebrospinal fluid (CSF), urine, and plasma provides a valuable and accessible window into the activity of the central and peripheral serotonergic systems.[2][3] This guide delves into the core aspects of 5-HIAA's role in serotonin metabolism, from its biochemical synthesis to its clinical applications.

The Serotonin Metabolism Pathway

The synthesis of serotonin and its subsequent degradation to 5-HIAA is a well-defined enzymatic pathway.

Serotonin Synthesis

Serotonin synthesis begins with the essential amino acid L-tryptophan, which is actively transported across the blood-brain barrier. The synthesis proceeds in two enzymatic steps:

-

Hydroxylation of L-tryptophan: The rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH) . This reaction requires molecular oxygen and the cofactor tetrahydrobiopterin (B1682763) (BH4).[2] There are two isoforms of TPH: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is the primary isoform in the central nervous system.

-

Decarboxylation of 5-HTP: 5-HTP is then rapidly decarboxylated by aromatic L-amino acid decarboxylase (AADC) , a pyridoxal (B1214274) phosphate-dependent enzyme, to form serotonin (5-HT).[4]

Serotonin Degradation to 5-HIAA

Once serotonin has exerted its effects, it is cleared from the synaptic cleft or circulation and metabolized. The primary route of serotonin degradation is a two-step enzymatic process that results in the formation of 5-HIAA:

-

Oxidative Deamination of Serotonin: Serotonin is first oxidized by monoamine oxidase (MAO) , a mitochondrial enzyme, to form an unstable intermediate, 5-hydroxyindoleacetaldehyde.[4][5] There are two main isoforms of MAO: MAO-A and MAO-B. MAO-A has a higher affinity for serotonin.

-

Oxidation of 5-hydroxyindoleacetaldehyde: The intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to the stable and water-soluble metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[4][5]

5-HIAA is then transported out of the brain and other tissues and is ultimately excreted in the urine.[5]

Clinical Significance of 5-HIAA

The measurement of 5-HIAA levels in various biological fluids has significant diagnostic and prognostic value in a range of clinical conditions.

Neuroendocrine (Carcinoid) Tumors

The primary clinical application of 5-HIAA measurement is in the diagnosis and monitoring of neuroendocrine tumors (NETs), particularly carcinoid tumors originating in the gastrointestinal tract.[6] These tumors can synthesize and secrete large quantities of serotonin, leading to a constellation of symptoms known as carcinoid syndrome, which includes flushing, diarrhea, and bronchospasm.[7] Elevated levels of 5-HIAA in a 24-hour urine collection are a hallmark of carcinoid syndrome and are used to monitor tumor progression and response to therapy.[8]

Neurological and Psychiatric Disorders

As a marker of central nervous system serotonin turnover, CSF 5-HIAA levels have been extensively studied in various neurological and psychiatric conditions.[3] Lower levels of CSF 5-HIAA have been associated with impulsive and aggressive behaviors, as well as an increased risk of suicide.[9] Altered 5-HIAA levels have also been observed in depression, though the findings can be variable.[10]

Quantitative Data Presentation

The following tables summarize typical reference ranges for 5-HIAA in various biological fluids. It is important to note that these ranges can vary between laboratories and analytical methods.

Table 1: Reference Ranges for 24-Hour Urinary 5-HIAA

| Age Group | Reference Range (mg/24 hours) |

| Adults | 2 - 9 |

| Values can be slightly lower in women than in men. |

Table 2: Reference Ranges for Cerebrospinal Fluid (CSF) 5-HIAA

| Age Group | Reference Range (ng/mL) |

| Adults | 10 - 50 |

| Values tend to be higher in infants and decrease with age. |

Table 3: Clinical Interpretation of Urinary 5-HIAA Levels

| 5-HIAA Level (mg/24 hours) | Clinical Indication |

| > 25 | Strongly suggestive of a carcinoid tumor |

| 10 - 25 | Borderline elevation, may require further investigation |

| < 2 | May be associated with certain psychiatric conditions or renal insufficiency |

Experimental Protocols for 5-HIAA Quantification

The accurate measurement of 5-HIAA is critical for its clinical utility. High-performance liquid chromatography with electrochemical detection (HPLC-ECD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods.

24-Hour Urine Collection

Proper sample collection is paramount for accurate 5-HIAA measurement.

-

Patient Preparation: For 48-72 hours prior to and during the collection period, the patient should avoid foods rich in serotonin and its precursors, such as bananas, pineapples, walnuts, avocados, and tomatoes.[11] Certain medications, including acetaminophen (B1664979) and MAO inhibitors, can also interfere with the results and should be discontinued (B1498344) if clinically permissible.[11]

-

Collection Procedure:

-

Begin the collection in the morning. The first-morning void is discarded.[12]

-

Record the start time.

-

Collect all subsequent urine for the next 24 hours in a provided container, which typically contains an acid preservative (e.g., hydrochloric or acetic acid) to maintain the stability of 5-HIAA.[5]

-

The final collection should be at the same time the following day.

-

The total volume of the 24-hour collection must be recorded.

-

The sample should be kept refrigerated during and after collection.

-

HPLC-ECD Method for Urinary 5-HIAA

-

Principle: This method separates 5-HIAA from other urinary components using a reversed-phase HPLC column. The eluting 5-HIAA is then detected by an electrochemical detector, which measures the current generated by the oxidation of the 5-HIAA molecule.

-

Sample Preparation:

-

Centrifuge an aliquot of the 24-hour urine sample to remove any particulate matter.

-

Dilute the supernatant with the mobile phase or a specified diluent. A common dilution is 1:10.[13]

-

Filter the diluted sample through a 0.45 µm filter before injection into the HPLC system.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A common mobile phase consists of a buffer (e.g., 0.1 M sodium acetate, 0.1 M citric acid), an ion-pairing agent (e.g., octanesulfonic acid), an organic modifier (e.g., methanol (B129727) or acetonitrile), and EDTA, adjusted to an acidic pH (e.g., 3.0-4.0).[14]

-

Flow Rate: Typically 0.8 - 1.2 mL/min.

-

Temperature: Ambient or controlled at 25-30°C.

-

Injection Volume: 10 - 20 µL.

-

-

Electrochemical Detection:

-

Working Electrode: Glassy carbon electrode.

-

Potential: +0.6 to +0.8 V vs. Ag/AgCl reference electrode.

-

-

Quantification: A calibration curve is constructed using standards of known 5-HIAA concentrations. The concentration of 5-HIAA in the urine sample is determined by comparing its peak area or height to the calibration curve.

LC-MS/MS Method for Urinary 5-HIAA

-

Principle: This highly sensitive and specific method uses liquid chromatography to separate 5-HIAA, followed by tandem mass spectrometry for detection and quantification. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for 5-HIAA and an internal standard.

-

Sample Preparation:

-

To a small volume of urine (e.g., 50 µL), add an internal standard (e.g., deuterated 5-HIAA).[15]

-

Perform a protein precipitation step by adding a solvent like acetonitrile (B52724) or methanol.[16]

-

Vortex and centrifuge the sample.

-

The supernatant is then diluted and transferred to an autosampler vial for injection.[15]

-

-

Chromatographic Conditions:

-

Column: A C18 or similar reversed-phase column with smaller particle sizes (e.g., < 2 µm) is often used for faster analysis.

-

Mobile Phase: A gradient elution is typically employed, using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile with 0.1% formic acid).[17]

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: For 5-HIAA, a common transition is m/z 192 -> 146. For a deuterated internal standard (d5-5-HIAA), the transition would be m/z 197 -> 151.

-

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a calibration curve prepared in a similar matrix.

Conclusion

5-HIAA is an indispensable analyte in the study of serotonin metabolism. Its measurement provides critical insights into both peripheral and central serotonergic activity, making it a valuable biomarker in the diagnosis and management of neuroendocrine tumors and in the investigation of various neuropsychiatric disorders. The choice of analytical methodology, either HPLC-ECD or LC-MS/MS, depends on the required sensitivity and specificity, with LC-MS/MS offering superior performance. Adherence to strict pre-analytical protocols, particularly for 24-hour urine collection, is essential for obtaining accurate and clinically meaningful results. This guide provides a foundational understanding for researchers and clinicians working in fields where the assessment of serotonin metabolism is of paramount importance.

References

- 1. news-medical.net [news-medical.net]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chromsystems.com [chromsystems.com]

- 6. Determination of urinary 5-hydroxy-3-indoleacetic acid by an automated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mayocliniclabs.com [mayocliniclabs.com]

- 8. cinj.org [cinj.org]

- 9. graphviz.org [graphviz.org]

- 10. labcorp.com [labcorp.com]

- 11. mskcc.org [mskcc.org]

- 12. basinc.com [basinc.com]

- 13. researchgate.net [researchgate.net]

- 14. Development, validation and standardization of urinary 5-hydroxyindoleacetic acid determination by LC-MS/MS for implementation in quality-controlled environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. hpst.cz [hpst.cz]

- 17. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Definitive Guide to 5-HIAA-d2 as a Biomarker for Carcinoid Syndrome

An In-depth Technical Resource for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 5-Hydroxyindoleacetic Acid (5-HIAA) as a pivotal biomarker for the diagnosis and monitoring of carcinoid syndrome. It details the underlying biochemical pathways, the critical role of the deuterated internal standard 5-HIAA-d2 in ensuring analytical accuracy, and validated experimental protocols for its quantification.

Introduction to Carcinoid Syndrome and 5-HIAA

Carcinoid syndrome is a constellation of symptoms that arise from neuroendocrine tumors (NETs) that secrete excessive amounts of serotonin (B10506) and other vasoactive substances.[1][2] These tumors, most commonly originating in the gastrointestinal tract or bronchopulmonary system, release serotonin into the bloodstream.[3] Since most of this serotonin is metabolized before reaching systemic circulation, its primary and stable urinary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), serves as the most reliable and widely used biomarker for diagnosing and monitoring the disease.[3][4][5]

Accurate quantification of 5-HIAA is paramount for clinical decision-making. Modern analytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), have become the gold standard. To correct for analytical variability and matrix effects inherent in biological samples, a stable isotope-labeled internal standard (SIL-IS) is essential. Deuterated 5-HIAA (such as 5-HIAA-d2 or 5-HIAA-d5) is the ideal internal standard. It is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This co-eluting standard mimics the behavior of the native 5-HIAA throughout the entire analytical process—from sample extraction to ionization—ensuring highly accurate and precise quantification.[4][6]

Biochemical Pathway: Serotonin Synthesis and Metabolism

Serotonin (5-hydroxytryptamine, 5-HT) is synthesized from the essential amino acid L-tryptophan.[7][8][9] This process involves a two-step enzymatic conversion. First, L-tryptophan is hydroxylated by tryptophan hydroxylase (TPH), the rate-limiting enzyme in the pathway, to form 5-hydroxytryptophan (B29612) (5-HTP).[9][10] Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP into serotonin.[9][10]

Serotonin is then metabolized primarily by monoamine oxidase (MAO) to form 5-hydroxyindole (B134679) acetaldehyde.[9] This intermediate is rapidly oxidized by aldehyde dehydrogenase (ALDH) to produce the final, stable metabolite, 5-hydroxyindoleacetic acid (5-HIAA), which is then excreted in the urine.[9]

Quantitative Data Summary

The concentration of 5-HIAA is a key diagnostic indicator. Levels can be measured in 24-hour urine, spot urine, or serum/plasma, with established reference ranges aiding in clinical interpretation.

Table 1: Clinical Reference Ranges for 5-HIAA

| Sample Type | Conventional Units | SI Units | Source(s) |

|---|---|---|---|

| 24-Hour Urine | 2 - 9 mg/24h | 10.4 - 46.8 µmol/24h | [11][12] |

| Spot Urine (Creatinine Ratio) | < 14 mg/g crt | < 5.3 µmol/mmol | [13][14] |

| Serum | > 22 ng/mL (elevated) | > 139.4 nmol/L (cutoff) | [13][15][16] |

| Plasma | 35 - 123 nmol/L | 35 - 123 nmol/L |[17] |

Note: Reference ranges may vary slightly between laboratories. Values in patients with carcinoid syndrome are often significantly elevated, with levels >25 mg/24h being common.[13]

Table 2: Diagnostic Performance of 5-HIAA for Carcinoid Syndrome

| Sample Type | Sensitivity | Specificity | Source(s) |

|---|---|---|---|

| 24-Hour Urine | 73% - >90% | 88% - 100% | [1][3][13] |

| Serum | 80% - 96.3% | 87.6% - 88.9% | [13][15][16] |

| Spot Urine (vs. 24h) | 83% | 95% |[18] |

Experimental Protocols and Workflow

The accurate measurement of 5-HIAA relies on robust and validated analytical methods. The use of LC-MS/MS with a deuterated internal standard like 5-HIAA-d2 is the preferred approach for its superior sensitivity and specificity.[4][6]

General Analytical Workflow

The process begins with careful patient preparation to avoid dietary and medicinal interferences. A biological sample (urine or blood) is collected, followed by a sample preparation step to isolate the analyte. The prepared sample is then injected into an LC-MS/MS system for separation and detection.

References

- 1. documents.cap.org [documents.cap.org]

- 2. acb.org.uk [acb.org.uk]

- 3. labcorp.com [labcorp.com]

- 4. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Measurement of plasma 5-hydroxyindole acetic acid by liquid chromatography tandem mass spectrometry--comparison with HPLC methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. news-medical.net [news-medical.net]

- 9. Serotonin Synthesis & Metabolism [sigmaaldrich.com]

- 10. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 5-HIAA urine test: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 12. Content - Health Encyclopedia - University of Rochester Medical Center [urmc.rochester.edu]

- 13. emedicine.medscape.com [emedicine.medscape.com]

- 14. 5-HIAA [healthcare.uiowa.edu]

- 15. academic.oup.com [academic.oup.com]

- 16. Serum 5-Hydroxyindoleacetic Acid Measurements for the Diagnosis and Follow-up of Carcinoid Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

The Gold Standard in Quantitative Analysis: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative mass spectrometry, achieving accuracy and precision is paramount. Complex biological and environmental samples present inherent challenges, including sample loss during preparation, variability in instrument injection, and unpredictable matrix effects that can suppress or enhance the analyte signal.[1] To overcome these obstacles, the principle of isotope dilution mass spectrometry (IDMS), employing stable isotope-labeled (SIL) internal standards, has been established as the most accurate and robust quantification method.[2] Among the available options, deuterated internal standards—where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H)—have become the "gold standard" due to an optimal balance of performance, cost-effectiveness, and wide availability.[2][3]

This technical guide provides an in-depth exploration of the core principles, experimental workflows, and critical considerations for the use of deuterated standards in mass spectrometry.

The Core Principle: Isotope Dilution

The foundation of using a deuterated internal standard lies in its near-perfect chemical and physical resemblance to the target analyte.[4] A known quantity of the deuterated standard is added to a sample at the earliest stage of preparation.[5] Because it is chemically almost identical to the analyte, the standard experiences the same loss during extraction, the same retention time during chromatography, and the same ionization efficiency in the mass spectrometer's source.[2][6]

The mass spectrometer distinguishes between the light (analyte) and heavy (deuterated standard) versions based on their mass-to-charge ratio (m/z).[2] By calculating the ratio of the analyte's signal to the standard's signal, any variability introduced during the analytical process is effectively normalized, leading to highly reliable and reproducible quantification.[2][3]

Key Advantages of Deuterated Standards

The use of deuterated internal standards offers several distinct advantages that make them indispensable in regulated bioanalysis, clinical diagnostics, and pharmaceutical research:[2][7]

-

Enhanced Accuracy and Precision: They robustly correct for sample loss and variability in instrument response, significantly improving data quality.[2][8]

-

Correction for Matrix Effects: Since the deuterated standard co-elutes with the analyte, it experiences the same signal suppression or enhancement from matrix components, effectively canceling out these effects.[8][9]

-

Improved Method Robustness: Assays become less sensitive to minor variations in experimental conditions, increasing throughput and reducing sample rejection rates.[6][7]

-

Regulatory Acceptance: The use of SIL internal standards is widely recognized and recommended by regulatory bodies like the FDA and EMA for bioanalytical method validation.[7][8]

General Experimental Workflow

The successful application of deuterated standards follows a structured workflow, from sample preparation to final data analysis. The following diagram illustrates the key steps in a typical quantitative LC-MS/MS analysis.

Detailed Experimental Protocol: Quantification in Plasma

This section provides a representative protocol for the quantification of a target analyte in a biological matrix (e.g., plasma) using protein precipitation for sample cleanup followed by LC-MS/MS analysis.[5][7]

1. Preparation of Standards and Solutions

-

Primary Stock Solutions: Prepare concentrated stock solutions of the analyte and the deuterated internal standard (D-IS) in a suitable organic solvent (e.g., methanol).

-

Calibration Curve & QC Working Solutions: Perform serial dilutions of the analyte stock solution to create a series of working solutions for the calibration curve (at least 6-8 concentration levels) and quality control (QC) samples (low, medium, high).[5]

-

Internal Standard Spiking Solution: Prepare a working solution of the D-IS at a fixed concentration that will yield an appropriate detector response.[5]

2. Sample Preparation (Protein Precipitation)

-

Aliquoting: In separate microcentrifuge tubes, place 100 µL of each unknown sample, calibration standard, and QC sample.[5]

-

Spiking: Add a small, fixed volume (e.g., 10 µL) of the internal standard spiking solution to every tube (except for "double blank" samples used to check for interference).[5]

-

Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile (B52724), to each tube to precipitate the plasma proteins.[5]

-

Vortexing: Vigorously vortex each tube for approximately 30 seconds to ensure thorough mixing.[5]

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to form a tight pellet of the precipitated proteins.[5]

-

Supernatant Transfer: Carefully transfer the clear supernatant, which contains the analyte and D-IS, to a clean autosampler vial for analysis.[1][5]

3. LC-MS/MS Analysis

-

Chromatography: Inject the supernatant onto a reversed-phase column (e.g., C18). Use a gradient elution with a mobile phase system, such as water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol (B129727) with 0.1% formic acid (Mobile Phase B).[1][7]

-

Mass Spectrometry: Operate a tandem mass spectrometer (e.g., a triple quadrupole) in Multiple Reaction Monitoring (MRM) mode.[1] This involves monitoring specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard, which provides high selectivity and sensitivity.[10]

4. Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peak areas for the analyte and the D-IS in all injections.[9]

-

Response Ratio Calculation: For each injection, calculate the peak area ratio of the analyte to the D-IS.[5][9]

-

Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression, often with weighting (e.g., 1/x²), is applied.[5]

-

Concentration Determination: Determine the concentrations of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the constructed calibration curve.[9]

Critical Considerations and Potential Challenges

While deuterated standards are the preferred choice, their use requires careful consideration of several factors to ensure data integrity.[7]

-

Isotopic Purity: The deuterated standard should have high isotopic purity. The presence of a significant amount of unlabeled analyte in the standard can compromise the accuracy of measurements, especially at the lower limit of quantification (LLOQ).[11]

-

Label Stability: Deuterium atoms should be placed on stable, non-exchangeable positions within the molecule (e.g., on a carbon backbone).[2][12] Labels on heteroatoms like oxygen or nitrogen (-OH, -NH) can be susceptible to hydrogen/deuterium (H/D) back-exchange with the solvent, altering the standard's concentration.[2][13]

-

Chromatographic Isotope Effect: The substitution of hydrogen with the slightly larger deuterium atom can sometimes lead to a small difference in retention time, with the deuterated compound often eluting slightly earlier than the analyte.[2][14] If this separation occurs in a region of fluctuating matrix effects, the analyte and standard may be affected differently, leading to inaccurate results.[15] While ¹³C-labeled standards co-elute perfectly, their synthesis is often more complex and costly.[2]

-

Mass Increase and Crosstalk: The mass difference between the analyte and the standard should ideally be at least 3 mass units (amu) to avoid "crosstalk," where the natural isotopic abundance of the analyte (e.g., ¹³C) contributes to the signal of the internal standard.[6][14]

Quantitative Data Summary

The use of a deuterated internal standard consistently improves assay performance. The following table summarizes typical improvements and key validation parameters.

| Parameter | Without Deuterated IS | With Deuterated IS | Rationale & Implication |

| Precision (%CV) | 5-15% | <5% | D-IS corrects for random errors in sample handling and injection, significantly improving reproducibility.[2] |

| Accuracy (%Bias) | ±20% | ±5% | D-IS corrects for systemic errors like inconsistent extraction recovery and matrix effects.[2] |

| Extraction Recovery | Highly Variable | Consistent (Normalized) | The ratio of analyte-to-IS remains constant even if absolute recovery varies between samples.[6][13] |

| Matrix Effect | Signal Suppression/Enhancement | Effects are Corrected | The IS-Normalized Matrix Factor should be close to 1.0, demonstrating effective compensation.[2] |

Data synthesized from typical bioanalytical method validation results.[2]

Conclusion

Deuterated internal standards are a cornerstone of modern quantitative mass spectrometry.[8] Their ability to mimic the target analyte throughout the entire analytical process provides a robust and reliable method for correcting the inherent variability associated with complex sample analysis.[1] By empowering researchers to achieve exceptional accuracy, precision, and robustness, these standards are indispensable for generating high-quality, defensible data in drug development, clinical diagnostics, and other demanding scientific fields.[7] A thorough understanding of their principles and meticulous attention to experimental design are key to harnessing their full analytical power.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 4. imreblank.ch [imreblank.ch]

- 5. benchchem.com [benchchem.com]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. benchchem.com [benchchem.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. texilajournal.com [texilajournal.com]

- 10. americanlaboratory.com [americanlaboratory.com]

- 11. benchchem.com [benchchem.com]

- 12. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. myadlm.org [myadlm.org]

The Role of 5-Hydroxyindole-3-acetic acid-d2 in Modern Analytical Neurochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary and established applications of 5-Hydroxyindole-3-acetic acid-d2 (5-HIAA-d2), a deuterated analog of the primary serotonin (B10506) metabolite, 5-HIAA. The core utility of 5-HIAA-d2 lies in its application as a stable isotope-labeled internal standard for the precise quantification of endogenous 5-HIAA in biological matrices. This guide will detail the experimental protocols, present quantitative data from various studies, and illustrate the key metabolic and experimental workflows.

Introduction to 5-HIAA and the Significance of its Deuterated Analog

5-Hydroxyindoleacetic acid (5-HIAA) is the major metabolite of the neurotransmitter serotonin.[1][2] The quantification of 5-HIAA in bodily fluids, such as urine, plasma, and cerebrospinal fluid, serves as a crucial biomarker for assessing serotonin turnover.[1][3] This is of significant clinical interest in the diagnosis and monitoring of neuroendocrine tumors, particularly carcinoid tumors which can produce excessive amounts of serotonin.[1][4] Furthermore, altered 5-HIAA levels have been associated with various conditions, including metabolic syndrome, depression, and suicidal behavior.[5][6][7]

The use of a deuterated internal standard like 5-HIAA-d2 is paramount for accurate quantification in analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9] 5-HIAA-d2 is chemically identical to the endogenous analyte but has a higher molecular weight due to the replacement of hydrogen atoms with deuterium. This allows it to be distinguished by the mass spectrometer, enabling it to compensate for variations in sample preparation and instrument response, thereby ensuring the reliability of the measurement.

Serotonin Metabolism and the Role of 5-HIAA

Serotonin is metabolized in a two-step enzymatic process. First, monoamine oxidase (MAO) converts serotonin to 5-hydroxyindoleacetaldehyde (5-HIAL). Subsequently, aldehyde dehydrogenase (ALDH) oxidizes 5-HIAL to form 5-hydroxyindole-3-acetic acid (5-HIAA), which is then excreted in the urine.[2]

Experimental Protocols: Quantification of 5-HIAA using 5-HIAA-d2

The most common application of 5-HIAA-d2 is as an internal standard in LC-MS/MS methods for the quantification of 5-HIAA. The following is a generalized protocol synthesized from several published methods.[4][9][10][11]

Sample Preparation

-

Urine: A "dilute-and-shoot" method is often employed for its simplicity and speed.[4][11]

-

Aliquots of urine (e.g., 40 µL) are mixed with a larger volume of water (e.g., 360 µL).[11]

-

A precise amount of the internal standard solution (5-HIAA-d2 in a solvent like methanol) is added.[11]

-

The mixture is subjected to filtration, often using a filter vial, before injection into the LC-MS/MS system.[11]

-

-

Serum/Plasma: Protein precipitation is typically required.

-

To a serum or plasma sample, a precipitating agent containing the 5-HIAA-d2 internal standard (e.g., methanol) is added.[10]

-

The mixture is vortexed and then incubated (e.g., at 4°C) to facilitate protein precipitation.[10]

-

Centrifugation is performed to pellet the precipitated proteins.[10]

-

The resulting supernatant is transferred for analysis.[10]

-

Liquid Chromatography

-

Column: A reversed-phase C18 or similar column is commonly used for chromatographic separation.[4][9]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., water with 0.1% formic acid and 5 mM ammonium (B1175870) formate) and an organic solvent (e.g., methanol) is typical.[11]

-

Flow Rate: A suitable flow rate is maintained to ensure good separation and peak shape.

-

Injection Volume: A small volume of the prepared sample (e.g., 5 µL) is injected.[11]

Tandem Mass Spectrometry

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is used to generate ions of the analyte and internal standard.[4][11]

-

Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for both 5-HIAA and 5-HIAA-d2 and then monitoring for a specific product ion after fragmentation.

The following diagram illustrates a typical workflow for the analysis of 5-HIAA using 5-HIAA-d2 as an internal standard.

Quantitative Data from Validation Studies

The following tables summarize key quantitative parameters from various studies that have utilized 5-HIAA-d2 as an internal standard for the analysis of 5-HIAA.

Table 1: Method Validation Parameters for 5-HIAA Quantification

| Parameter | Matrix | Method | Value | Reference |

| Analytical Measurement Range | Urine | LC-MS/MS | 0.5 - 100 mg/L | [4] |

| Linearity | Urine | LC-MS/MS | Up to 2000 µmol/L | [9] |

| Limit of Detection | Urine | LC-MS/MS | 2.8 µmol/L | [9] |

| Lower Limit of Quantification | Urine | LC-MS/MS | 4.0 µmol/L | [9] |

| Within-run Imprecision (CV) | Urine | LC-MS/MS | 0.8% - 5.4% | [4] |

| Between-day Imprecision (CV) | Urine | LC-MS/MS | 0.8% - 5.4% | [4] |

| Total Imprecision (CV) | Urine | LC-MS/MS | 0.8% - 5.4% | [4] |

| Average Recovery | Urine | LC-MS/MS | 93.7% | [9] |

Table 2: Representative Concentrations of 5-HIAA in Biological Fluids

| Condition | Matrix | Concentration | Reference |

| Healthy Subjects | Plasma | 1.8 - 6.1 ng/mL | [5] |

| Metabolic Syndrome (Men) | Plasma | 6.5 ± 4.4 ng/mL | [5][12] |

| Healthy Subjects (Men) | Plasma | 4.9 ± 1.3 ng/mL | [5][12] |

| Metabolic Syndrome (Women) | Plasma | 7.9 ± 6.5 ng/mL | [5][12] |

| Healthy Subjects (Women) | Plasma | 5.2 ± 1.6 ng/mL | [5][12] |

| Normal Range | 24-hour Urine | 2 - 6 mg | [2] |

| Suggestive of Carcinoid Tumor | 24-hour Urine | > 25 mg | [2] |

Conclusion

This compound is an indispensable tool in clinical and research settings for the accurate measurement of serotonin turnover. Its primary application as an internal standard in LC-MS/MS methods has enabled the development of robust, sensitive, and specific assays for the quantification of 5-HIAA. The data and protocols summarized in this guide highlight the established utility of 5-HIAA-d2 in advancing our understanding of the role of serotonin in health and disease, and in providing reliable diagnostic and monitoring tools for conditions associated with altered serotonin metabolism. As analytical techniques continue to evolve, the use of stable isotope-labeled standards like 5-HIAA-d2 will remain a cornerstone of high-quality quantitative bioanalysis.

References

- 1. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 5-Hydroxyindoleacetic acid - Wikipedia [en.wikipedia.org]

- 3. Measurement of Noradrenaline and Serotonin Metabolites With Internal Jugular Vein Sampling: An Indicator of Brain Monoamine Turnover in Depressive Illness and Panic Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High Plasma 5-Hydroxyindole-3-Acetic Acid Concentrations in Subjects With Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Studies of CSF 5-HIAA in depression and suicidal behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Online extraction of 5-hydroxyindole acetic acid from urine for analysis by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. A Fast Dilute-And-Shoot Method for Simultaneous 5-Hydroxyindoleacetic Acid (5-HIAA), Vanillylmandelic Acid (VMA), and Homovanillic Acid (HVA) LC-MS/MS Analysis in Human Urine [restek.com]

- 12. High plasma 5-hydroxyindole-3-acetic acid concentrations in subjects with metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of 5-HIAA and its Deuterated Analog: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the metabolic fate of 5-hydroxyindoleacetic acid (5-HIAA), the primary metabolite of serotonin (B10506), and its deuterated analog. This document provides a comprehensive overview of the metabolic pathways, quantitative data, and detailed experimental protocols relevant to the study of these compounds.

Introduction to 5-HIAA and its Significance

5-Hydroxyindoleacetic acid (5-HIAA) is the major breakdown product of the neurotransmitter and hormone serotonin (5-hydroxytryptamine).[1][2] The quantification of 5-HIAA in biological fluids, primarily urine, is a cornerstone in the diagnosis and monitoring of neuroendocrine tumors (NETs), particularly carcinoid tumors that secrete excessive amounts of serotonin.[2][3] Under normal physiological conditions, serotonin is metabolized in the liver and lungs, with the resulting 5-HIAA being excreted in the urine.[4][5] Elevated levels of 5-HIAA can be indicative of carcinoid syndrome, a constellation of symptoms associated with serotonin-producing tumors.[3]

Deuterated analogs of endogenous molecules, such as deuterated 5-HIAA, are invaluable tools in analytical chemistry, particularly in mass spectrometry-based quantification methods. They serve as ideal internal standards, improving the accuracy and precision of measurements.[6] Understanding the metabolic stability of these deuterated analogs is crucial for their application in research and clinical diagnostics.

Metabolic Fate of 5-HIAA

The metabolic journey of 5-HIAA begins with the synthesis of its precursor, serotonin, from the essential amino acid tryptophan. Serotonin is then metabolized to 5-HIAA through a two-step enzymatic process.

Formation of 5-HIAA from Serotonin

The conversion of serotonin to 5-HIAA is a rapid process occurring primarily in the liver.[5]

-

Oxidative Deamination: Serotonin is first oxidized by monoamine oxidase (MAO) , predominantly the MAO-A isoform, to form an unstable intermediate, 5-hydroxyindole-3-acetaldehyde.

-

Oxidation: This intermediate is then rapidly oxidized by aldehyde dehydrogenase (ALDH) to the stable and water-soluble 5-HIAA.[7]

The resulting 5-HIAA is then transported via the bloodstream to the kidneys for excretion.

Metabolic Pathway of 5-HIAA Formation.

Phase II Metabolism: Conjugation of 5-HIAA

While the primary fate of 5-HIAA is direct urinary excretion, there is evidence to suggest that it can undergo Phase II conjugation reactions, although this is not considered a major metabolic pathway under normal physiological conditions. These reactions increase the water solubility of compounds, further facilitating their elimination.

-

Sulfation: Studies have identified 5-HIAA sulfate (B86663) in human brain microdialysis and cerebrospinal fluid samples.

-

Glucuronidation: The formation of 5-HIAA glucuronide is less certain. While serotonin can undergo glucuronidation, direct evidence for significant glucuronidation of 5-HIAA in humans is limited and may be dependent on specific pathological conditions.

Potential Phase II Metabolism of 5-HIAA.

Metabolic Fate of Deuterated 5-HIAA

Extensive literature searches have revealed a significant gap in the scientific understanding of the in vivo metabolic fate of deuterated 5-HIAA. The primary and well-documented application of deuterated 5-HIAA is as an internal standard for quantitative analysis by mass spectrometry.[7][8] In this context, it is assumed to be metabolically stable throughout the analytical process.

The rationale for using deuterated internal standards lies in the Deuterium (B1214612) Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Cleavage of a C-D bond requires more energy and thus proceeds at a slower rate than the cleavage of a C-H bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic reaction, replacing that hydrogen with deuterium can significantly slow down the metabolism of the molecule.

In the context of 5-HIAA, any further metabolism would likely involve enzymatic reactions targeting C-H bonds on the indole (B1671886) ring or the acetic acid side chain. While no specific studies have investigated this for deuterated 5-HIAA, the KIE principle suggests that its metabolism would be slower than that of its non-deuterated counterpart. However, without experimental data, it is presumed that deuterated 5-HIAA is predominantly excreted unchanged when used as a tracer or internal standard.

Quantitative Data

The following tables summarize key quantitative data related to 5-HIAA.

| Parameter | Value | Reference |

| Normal Range in 24-hour Urine | ||

| Adult | 2 - 9 mg/24h | [3][9] |

| 10.4 - 46.8 µmol/24h | [3] | |

| Indicative of Carcinoid Tumors | ||

| 24-hour Urine | > 25 mg/24h | [10] |

| > 131 µmol/day | [10] | |

| Plasma/Serum Levels | ||

| Normal (Fasting) | < 22 ng/mL | [11] |

Note: Reference ranges can vary between laboratories.

| Food/Medication | Effect on 5-HIAA Levels | Reference |

| Foods to Avoid Prior to Testing | ||

| Bananas, Pineapple, Kiwi, Plums, Tomatoes, Avocados, Walnuts | Increase | [3][12] |

| Medications that may Interfere | ||

| Acetaminophen, Guaifenesin, Methocarbamol | Increase | [3] |

| Levodopa, MAO inhibitors, Tricyclic antidepressants | Decrease | [3] |

Experimental Protocols

This section provides detailed methodologies for the analysis of 5-HIAA in urine, a common practice in clinical and research settings.

24-Hour Urine Collection

Accurate quantification of 5-HIAA requires a complete 24-hour urine collection due to diurnal variations in its excretion.

Materials:

-

24-hour urine collection container

-

Acid preservative (e.g., 6M HCl or 50% acetic acid)

Procedure:

-

At the start of the 24-hour period, the patient should empty their bladder completely, and this urine is discarded. The exact time is recorded.

-

All subsequent urine for the next 24 hours is collected in the provided container, which contains an acid preservative to stabilize the 5-HIAA.[9]

-

The container should be kept refrigerated or in a cool place during the collection period.

-

Exactly 24 hours after the start time, the patient should empty their bladder one last time and add this urine to the collection container.

-

The total volume of the collected urine is measured and recorded. A well-mixed aliquot is then taken for analysis.

24-Hour Urine Collection Workflow.

LC-MS/MS Analysis of Urinary 5-HIAA

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 5-HIAA. The following is a representative "dilute-and-shoot" protocol.

Materials and Reagents:

-

Urine aliquot (from 24-hour collection)

-

Deuterated 5-HIAA internal standard (e.g., 5-HIAA-d5) solution[8]

-

Methanol

-

Formic acid

-

LC-MS/MS system with a C18 reversed-phase column

Sample Preparation:

-

Centrifuge the urine aliquot to pellet any particulate matter.

-

In a clean microcentrifuge tube or well plate, combine a small volume of the urine supernatant (e.g., 50 µL) with an equal volume of the internal standard solution.

-

Vortex to mix thoroughly.

-

The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Parameters (Example):

-

Liquid Chromatography:

-

Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient elution

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) transitions:

-

5-HIAA: e.g., Q1: 192.1 m/z -> Q3: 146.1 m/z[8]

-

Deuterated 5-HIAA (e.g., 5-HIAA-d5): e.g., Q1: 197.1 m/z -> Q3: 151.1 m/z

-

-

Data Analysis:

The concentration of 5-HIAA in the urine sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of 5-HIAA.

References

- 1. The Utility of Hydrogen/Deuterium Exchange Mass Spectrometry in Biopharmaceutical Comparability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 5HIAA (5-hydroxyindole acetic acid) [gloshospitals.nhs.uk]

- 4. researchgate.net [researchgate.net]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-HIAA urine test: MedlinePlus Medical Encyclopedia [medlineplus.gov]

- 9. emedicine.medscape.com [emedicine.medscape.com]

- 10. interscienceinstitute.com [interscienceinstitute.com]

- 11. acb.org.uk [acb.org.uk]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for Plasma 5-HIAA Analysis using a Deuterated Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxyindoleacetic acid (5-HIAA) is the primary metabolite of serotonin (B10506) and serves as a critical biomarker for the diagnosis and monitoring of neuroendocrine tumors (NETs), particularly carcinoid tumors. Accurate quantification of 5-HIAA in plasma is essential for clinical research and drug development. This document provides detailed protocols for the preparation of plasma samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a deuterated (d2) internal standard.

The measurement of 5-HIAA in plasma offers a convenient alternative to traditional 24-hour urine collection, which can be cumbersome and prone to collection errors.[1] The use of a stable isotope-labeled internal standard, such as d2-5-HIAA, is crucial for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.[2]

This application note details three common sample preparation techniques: protein precipitation (PPT), supported liquid extraction (SLE), and solid-phase extraction (SPE). A comparison of their performance characteristics is also provided to aid in method selection.

Pre-analytical Considerations

Patient Preparation:

To ensure accurate results, it is crucial to minimize pre-analytical variability. Patients should be advised to adhere to the following guidelines prior to sample collection:

-

Dietary Restrictions: For 24-48 hours before blood collection, patients should avoid foods high in serotonin, which can lead to falsely elevated 5-HIAA levels. These include, but are not limited to:

-

Fruits: Avocados, bananas, cantaloupe, grapefruit, kiwi, melons, pineapple, plums, and dates.

-

Vegetables: Eggplant and tomatoes.

-

Nuts: Walnuts, hickory nuts, and pecans.[3]

-

-

Medication: Certain medications can interfere with 5-HIAA levels. If medically feasible, the following should be avoided for at least 48 hours prior to sample collection:

-

Acetaminophen

-

Tryptophan supplements[3]

-

Specimen Collection and Handling:

-

Anticoagulant: Plasma should be collected in either a green-top (sodium heparin) or lavender-top (EDTA) tube.[3]

-

Processing: Following collection, the blood sample should be centrifuged at 4°C to separate the plasma.[3]

-

Storage: Plasma should be immediately transferred to a clean plastic vial and frozen.[3]

-

Stability: 5-HIAA in plasma is stable for up to 60 days when stored frozen. It can be kept at refrigerated temperatures (2-8°C) for a maximum of 72 hours.[3]

Experimental Protocols

Internal Standard Spiking

Prior to any extraction procedure, all plasma samples, calibrators, and quality control samples should be spiked with the d2-5-HIAA internal standard solution to a final concentration that is appropriate for the LC-MS/MS system being used.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from the plasma matrix. Acetonitrile (B52724) is a commonly used precipitation solvent.[4]

Materials:

-

Plasma sample

-

d2-5-HIAA internal standard solution

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes

-

Centrifuge capable of reaching >10,000 x g

-

Autosampler vials

Procedure:

-

Pipette 50 µL of plasma into a microcentrifuge tube.[4]

-

Add the d2-5-HIAA internal standard.

-

Add 200 µL of ice-cold acetonitrile (a 4:1 ratio of ACN to plasma).[5]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the samples at -20°C for 1 hour to enhance protein precipitation.[6]

-

Centrifuge the tubes at 15,000 x g for 10 minutes to pellet the precipitated proteins.[6]

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Supported Liquid Extraction (SLE)

Supported liquid extraction is a high-throughput alternative to traditional liquid-liquid extraction that avoids the formation of emulsions.[7]

Materials:

-

Plasma sample

-

d2-5-HIAA internal standard solution

-

100 mM Ammonium (B1175870) acetate (B1210297), pH 7

-

Ethyl acetate with 1% formic acid

-

Ethyl acetate

-

Supported Liquid Extraction 96-well plate or cartridges

-

Positive pressure manifold or vacuum manifold

-

Collection plate or tubes

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

In a separate tube or plate, mix 75 µL of plasma with 75 µL of 100 mM ammonium acetate (pH 7) containing the d2-5-HIAA internal standard.[7]

-

Load the 150 µL of the pre-treated sample onto the SLE plate/cartridge.[7]

-

Apply a low positive pressure or vacuum to facilitate the loading of the sample onto the sorbent.[7]

-

Allow the sample to equilibrate on the sorbent for 5 minutes.[7]

-

Add 250 µL of ethyl acetate with 1% formic acid to the wells/cartridge and allow it to flow through by gravity for 5 minutes.[7]

-

Add a second aliquot of 300 µL of ethyl acetate (without formic acid) and allow it to flow through by gravity for 5 minutes.[7]

-

Apply a short pulse of positive pressure or vacuum to elute any remaining solvent.[7]

-

Evaporate the collected eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in an appropriate volume of mobile phase for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

Solid-phase extraction can provide a cleaner sample by selectively retaining the analyte of interest while washing away interferences. For an acidic compound like 5-HIAA, a polymeric reversed-phase or a mixed-mode sorbent can be effective.[8]

Materials:

-

Plasma sample

-

d2-5-HIAA internal standard solution

-

1% Formic acid in water

-

Polymeric SPE plate or cartridges (e.g., Bond Elut Plexa)[8]

-

Positive pressure manifold or vacuum manifold

-

Collection plate or tubes

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Pre-treat the plasma sample by diluting 100 µL of plasma with 300 µL of 1% formic acid in water containing the d2-5-HIAA internal standard.[8]

-

Condition the SPE sorbent by passing 500 µL of methanol followed by 500 µL of water through the plate/cartridge.[8]

-

Load the pre-treated sample onto the conditioned SPE sorbent.

-

Wash the sorbent with a suitable wash solution (e.g., 5% methanol in water) to remove polar interferences.

-

Elute the 5-HIAA and d2-5-HIAA with an appropriate elution solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in an appropriate volume of mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes typical performance characteristics for different sample preparation methods for 5-HIAA analysis.

| Parameter | Protein Precipitation (ACN) | Supported Liquid Extraction | Solid-Phase Extraction |

| Recovery | >95%[4] | >80%[7] | 87-114%[9] |

| Matrix Effect | Can be significant, requires stable isotope-labeled internal standard | Reduced compared to PPT[7] | Minimal[8] |

| Lower Limit of Quantification (LLOQ) | 15 nmol/L[4] | 2 ng/mL (~10.5 nmol/L)[7] | 5.0 ng/mL (~26 nmol/L) for general acidic drugs[8] |

| Precision (%CV) | <10%[4] | <5%[7] | High reproducibility reported[8] |

| Throughput | High | High | Medium to High (can be automated) |

| Cost per Sample | Low | Medium | High |

LC-MS/MS Parameters

For the analysis of 5-HIAA and its d2-labeled internal standard, a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is typically used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| 5-HIAA | 191.9 | 145.6 |

| d2-5-HIAA | 193.9 | 147.6 |

Note: These mass transitions are a general guide and may require optimization on the specific instrument used.[4]

Visualizations

Experimental Workflow for Plasma 5-HIAA Analysis

Caption: Workflow for plasma 5-HIAA analysis.

Conclusion